molecular formula C21H23NO4 B179930 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid CAS No. 126727-03-5

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid

Cat. No. B179930
M. Wt: 353.4 g/mol
InChI Key: CBPJQFCAFFNICX-UHFFFAOYSA-N
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Description

This compound is a derivative of the fluorene molecule . It is characterized by the presence of a fluorene core, which is a polycyclic aromatic hydrocarbon composed of two benzene rings fused with a central cyclopentene ring .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . It involves a C-H activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fluorene core with a methoxycarbonylamino group attached to it . The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19 (20 (23)24)22 (2)21 (25)26-13-18-16-11-6-4-9-14 (16)15-10-5-7-12-17 (15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3, (H,23,24)/t19-/m1/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 353.41 . It is a solid at room temperature . The compound’s InChI key is NUABWLRFIOIRJG-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Thiazole Derivatives : The compound has been used in the synthesis of thiazole derivatives, such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its utility in the creation of complex organic molecules (Le & Goodnow, 2004).

  • Hydroxy-group Protection : It serves as a protective group for hydroxy-groups in chemical synthesis. This application is particularly important in contexts where other base-labile protecting groups are also present (Gioeli & Chattopadhyaya, 1982).

  • Linkers in Solid Phase Synthesis : The compound has been used to develop new linkers for solid phase synthesis, offering higher acid stability compared to standard options. This application is vital in the immobilization and modification of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).

  • Synthesis of Dipeptidyl Ureas : It is employed in the synthesis of dipeptidyl ureas, showcasing its versatility in peptide and protein chemistry (Babu & Kantharaju, 2005).

  • Enantiomerically Pure Diaminobutyric Acids : The compound has been utilized in preparing enantiomerically pure diaminobutyric acids, highlighting its importance in stereoselective synthesis (Schmidt et al., 1992).

Material Science and Engineering

  • Electro-optical Materials : Its derivatives are investigated for their potential in creating electro-optical materials due to their spectral properties. This application is crucial for the development of advanced materials in electronics and photonics (Lukes et al., 2005).

  • Luminescent Material Synthesis : The fluorene derivatives, including those involving this compound, are recognized as valuable luminescent materials, suggesting applications in OLED technologies and other light-emitting devices (Xue-feng, 2013).

  • Blue Emissive Compounds : Its reaction with isatin imines leads to blue emissive derivatives, underscoring its significance in the synthesis of compounds with specific photophysical properties (Athira, Meerakrishna, & Shanmugam, 2020).

Safety And Hazards

The compound is classified as a combustible solid . The flash point is not applicable . It is recommended to store the compound in a sealed, dry environment at 2-8°C .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860520
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid

CAS RN

126727-03-5, 35661-60-0
Record name N-9-Fluorenylmethoxycarbonyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126727-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC334290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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